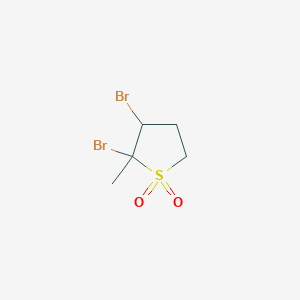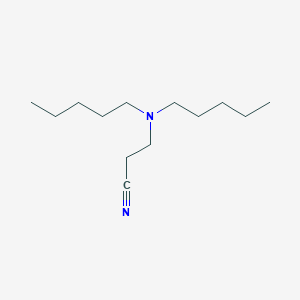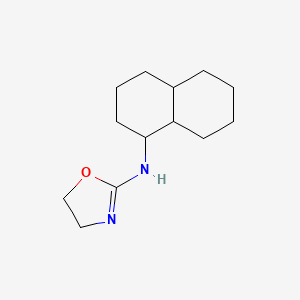
N-(4-chlorophenyl)thiazol-2-amine
Overview
Description
N-(4-chlorophenyl)thiazol-2-amine is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. The thiazole ring is planar and exhibits aromaticity due to the delocalization of a lone pair of π-electrons on the sulfur atom. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. The odor of thiazole is reminiscent of pyridine. Interestingly, this ring is naturally found in Vitamin B1 (thiamine), which plays a crucial role in energy release during metabolism and normal nervous system functioning .
Scientific Research Applications
Anti-inflammatory Activity
N-(4-chlorophenyl)thiazol-2-amine derivatives have demonstrated significant anti-inflammatory activity. A study by Suh et al. (2012) identified these derivatives as direct inhibitors of 5-lipoxygenase (LOX), an enzyme crucial in leukotriene synthesis associated with inflammation-related diseases such as asthma and rheumatoid arthritis. Their research highlighted the compound N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine as particularly potent in its anti-inflammatory effects as a 5-LOX inhibitor (Suh, Yum, Cheon, & Cho, 2012).
Corrosion Inhibition
This compound has been explored for its corrosion inhibition properties. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulations to study its effectiveness in preventing corrosion of iron. Their findings suggest that this compound, alongside other thiazole derivatives, shows promising results in protecting metal surfaces from corrosion (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Drug Transport Enhancement
A novel approach for enhancing drug transport involves the use of this compound. Asela et al. (2017) synthesized a complex with β-cyclodextrin and this compound, using it as a substrate to deposit gold nanoparticles. This ternary system showed an increased permeability of the drug in vitro, making it a promising method for drug delivery (Asela, Noyong, Simon, Andrades-Lagos, Campanini-Salinas, Vásquez-Velásquez, Kogan, Yutronic, & Sierpe, 2017).
Antimicrobial Properties
Thiazole derivatives, including this compound, have exhibited antimicrobial properties. Limbasiya et al. (2022) synthesized and tested various thiazole derivatives for their antibacterial and antifungal efficacy. The synthesized compounds showed moderate to good biological activities against various bacterial and fungal strains (Limbasiya, Babariya, Jilariya, & Modhavadiya, 2022).
Safety and Hazards
Properties
IUPAC Name |
N-(4-chlorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-7-1-3-8(4-2-7)12-9-11-5-6-13-9/h1-6H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCHHZPRYALHIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30541476 | |
| Record name | N-(4-Chlorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100585-58-8 | |
| Record name | N-(4-Chlorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino-](/img/structure/B3044874.png)


![Hexanoic acid, 6-[(6-aminohexyl)amino]-6-oxo-, methyl ester](/img/structure/B3044878.png)

![Benzamide, N-[1-(2-furanylcarbonyl)-1,2,3,4-tetrahydro-7-quinolinyl]-3,5-dimethoxy-](/img/structure/B3044881.png)
![Benzenepropanamide, N-[1,2,3,4-tetrahydro-1-(2-thienylcarbonyl)-7-quinolinyl]-](/img/structure/B3044883.png)
![Acetic acid, [(4-ethoxyphenyl)amino]oxo-](/img/structure/B3044885.png)

